molecular formula C13H10IN3 B3154332 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 774238-56-1

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B3154332
CAS No.: 774238-56-1
M. Wt: 335.14 g/mol
InChI Key: OXXKYLWBWPOMEG-UHFFFAOYSA-N
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Description

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated ketones. One common method includes the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving α-bromoketones and 2-aminopyridine suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.

    Coupling Reactions: The aniline group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a 6-aminoimidazo[1,2-a]pyridine derivative.

Scientific Research Applications

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The iodine atom and aniline group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: Chlorine substitution at the 6-position.

    N-(Pyridin-2-yl)amides: Different functional group but similar core structure.

Uniqueness

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs .

Properties

IUPAC Name

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXKYLWBWPOMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared as described in the Nitro Reduction section using 6-iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (0.45 g, 1.23 mmol) and tin (II) dichloride dihydrate (1.39 g, 6.16 mmol) in EtOH (25 ml) to give the title compound (0.301 g, 73%) as a yellow solid, after work-up and flash chromatography (4:1 EtOAc/DCM).
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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